

Zorifertinib pharmacokinetics absorption distribution metabolism excretion

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Compound Focus: Zorifertinib

CAS No.: 1626387-80-1

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Metabolism of Zorifertinib

Zorifertinib undergoes extensive metabolism, generating multiple phase I and phase II metabolites, as well as reactive intermediates [1].

The table below summarizes the experimentally observed metabolites of **Zorifertinib**:

Metabolite Type	Quantity Identified	Key Metabolic Reactions
In Vivo Phase I	6	N-demethylation, O-demethylation, hydroxylation, reduction, defluorination, dechlorination [1]
In Vivo Phase II	3	Direct sulphate and glucuronic acid conjugation [1]
In Vitro Phase I	6	N-demethylation, O-demethylation, hydroxylation, reduction, defluorination, dechlorination [1]
In Vitro Phase II	3	Conjugation reactions [1]
Reactive Intermediates	7 (4 GSH conjugates, 3 cyano adducts)	Bioactivation of the N-methyl piperazine and phenyl amine rings [1]

Key Metabolic Pathways and Bioactivation: The N-methyl piperazine ring is a primary site of metabolism, undergoing Phase I metabolism to form iminium ion intermediates. These reactive intermediates were trapped and identified using potassium cyanide (KCN) and glutathione (GSH) during *in vitro* incubations with Rat Liver Microsomes (RLMs) [1]. The formation of these reactive intermediates is a crucial area of investigation as they may be associated with the drug's observed toxicities [1].

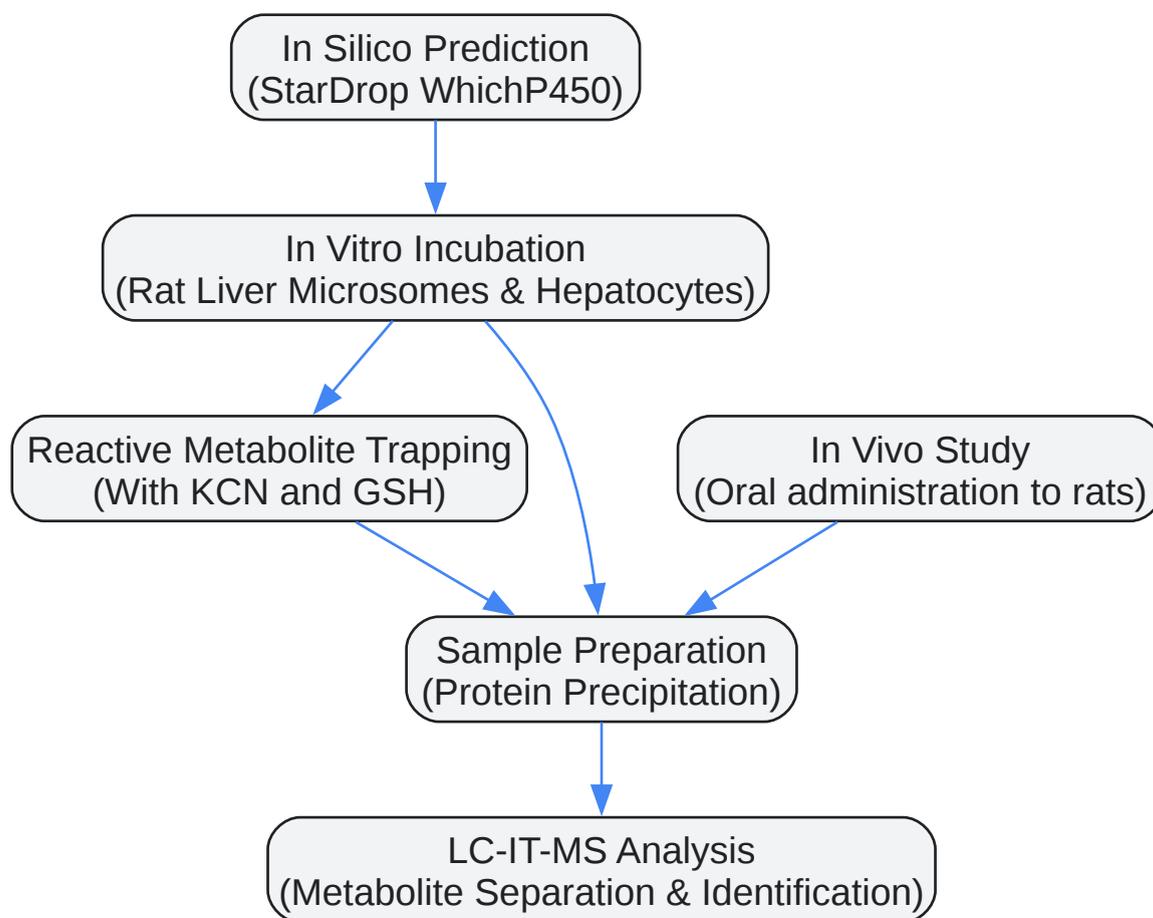
Distribution and Blood-Brain Barrier Penetration

Zorifertinib was explicitly designed to penetrate the central nervous system and has demonstrated a superior ability to control intracranial lesions in clinical trials [2].

- **Design Principle:** **Zorifertinib** is the first EGFR-TKI designed as a non-substrate for blood-brain barrier (BBB) efflux proteins, such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). This design allows it to achieve 100% penetration of the blood-brain barrier, a key differentiator from other drugs in its class [2].
- **Clinical Evidence:** The EVEREST phase III trial demonstrated that **Zorifertinib** significantly benefits patients with NSCLC and CNS metastases. The trial reported an **intracranial Progression-Free Survival (PFS) of 17.9 months** and reduced the risk of intracranial progression or death by 37% [2].

Experimental Protocols and Models

The following diagram illustrates the key experimental workflow used in metabolite profiling and identification for **Zorifertinib**, based on the research details [1]:



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*Experimental workflow for **Zorifertinib** metabolite profiling*

Detailed Methodologies:

- **In Silico Prediction:** Metabolic soft spots and the regioselectivity of major CYP450 isoforms were predicted using the **WhichP450 module** in the StarDrop software package [1].
- **In Vitro Metabolism:** Metabolites were generated by incubating **Zorifertinib** with **isolated perfused rat liver hepatocytes** and **Rat Liver Microsomes (RLMs)**. To capture reactive intermediates, incubations with RLMs were also performed in the presence of 1.0 mM potassium cyanide (KCN) and 1.0 mM glutathione [1].
- **In Vivo Metabolism:** **Zorifertinib** was administered to Sprague Dawley rats via oral gavage (10 mg kg⁻¹). Urine samples were collected at specific intervals over 120 hours for metabolite analysis [1].
- **Analytical Conditions:**
 - **Instrumentation:** An Agilent HPLC 1200 series coupled to an Agilent 6320 Ion Trap mass spectrometer with a positive electrospray ionization (ESI) source was used [1].

- **Chromatography:** Separation was achieved using an **Agilent eclipse plus C18 column** (150 mm × 2.1 mm, 3.5 μm) with a gradient mobile phase of 0.1% formic acid and acetonitrile over a 65-minute run time [1].

Key Takeaways for Researchers

- **Metabolic Profile:** **Zorifertinib** has a complex metabolic fate, with extensive Phase I transformations and the potential for bioactivation to reactive species, which may inform toxicity studies [1].
- **Successful CNS Targeting:** Its design as a non-efflux substrate at the BBB has proven clinically successful, validating an important approach for designing drugs intended to treat CNS metastases [2].
- **Research Applications:** The described *in silico*, *in vitro*, and *in vivo* models provide a robust framework for the comprehensive metabolite profiling of novel small molecules [1].

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References

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